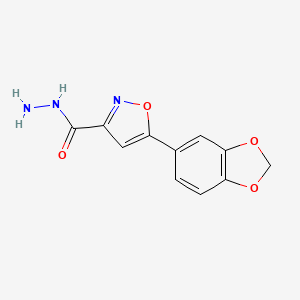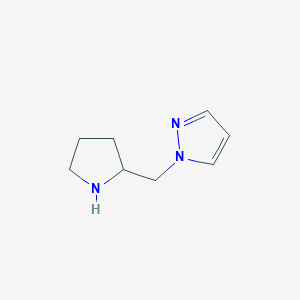
2-(1-Méthyl-1H-pyrazol-5-yl)acétonitrile
Vue d'ensemble
Description
The compound 2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. While the specific compound of interest is not directly synthesized or analyzed in the provided papers, related compounds with pyrazole rings and acetonitrile groups have been studied, which can offer insights into the chemistry of such structures.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves multi-component reactions that can be performed under catalyst-free conditions or with the aid of a catalyst. For instance, a four-component reaction in water without a catalyst was used to synthesize 2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile derivatives, indicating that similar conditions could potentially be applied to synthesize the compound of interest . Additionally, a sequential one-pot, four-component condensation reaction was employed to create 3-(benzylideneamino)-2-phenyl-5H-imidazo[1,2-b]pyrazole-7-carbonitriles, showcasing the versatility of pyrazole chemistry .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by the presence of the pyrazole ring, which can be functionalized at various positions to yield a wide array of compounds with diverse properties. The presence of the acetonitrile group in the compound of interest suggests a nitrile functionality, which is known for its reactivity and ability to participate in further chemical transformations.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, expanding their utility in medicinal chemistry and materials science. For example, the synthesis of novel benzopyrimido[2,1-b][1,3]thiazol-4-yliden)acetonitrile derivatives involved a ring transformation reaction, demonstrating the reactivity of the acetonitrile group in ring formation . Furthermore, the reactivity of the pyrazole ring allows for the creation of complex molecules with potential biological activities, as seen in the synthesis of glycosidase inhibitors .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives like 2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile are influenced by the substituents attached to the pyrazole ring and the acetonitrile group. These properties can include solubility in various solvents, melting points, and stability. The presence of the acetonitrile group can also affect the compound's dipole moment and reactivity. Although the specific properties of 2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile are not detailed in the provided papers, the studies on related compounds suggest that such derivatives can exhibit significant biological activities, such as glycosidase inhibitory activity, which could be relevant for therapeutic applications .
Applications De Recherche Scientifique
Chimie Agricole: Développement d'Herbicides
Les dérivés de pyrazole, y compris le 2-(1-méthyl-1H-pyrazol-5-yl)acétonitrile, ont été étudiés pour leur potentiel dans le développement de nouveaux herbicides. Ces composés peuvent être modifiés pour améliorer la puissance des agents herbicides existants ou pour en créer de nouveaux avec des espèces végétales cibles spécifiques . La flexibilité structurelle du pyrazole permet la synthèse de dérivés qui peuvent être optimisés pour la sélectivité et la réduction de la toxicité pour les plantes non cibles.
Pharmaceutiques: Agents Antimicrobiens
La recherche a indiqué que les composés de pyrazole présentent des propriétés antimicrobiennes significatives. Cela en fait des candidats précieux pour la synthèse de nouveaux médicaments qui peuvent agir contre les souches résistantes de bactéries et autres agents pathogènes . La capacité d'introduire divers substituants dans le cycle pyrazole offre une voie pour le développement d'une gamme diversifiée d'agents antimicrobiens.
Chimie Médicinale: Recherche Anticancéreuse
La structure de base du pyrazole est étudiée pour son utilisation potentielle dans les médicaments anticancéreux. Des études ont montré que certains dérivés de pyrazole peuvent inhiber la croissance des cellules cancéreuses, telles que les cellules cancéreuses de la prostate PC-3 . L'introduction de la fraction this compound dans les candidats médicaments pourrait conduire au développement de nouvelles thérapies anticancéreuses.
Biochimie: Inhibition Enzymatiques
Les dérivés de pyrazole sont connus pour agir comme des inhibiteurs enzymatiques, qui peuvent être utilisés dans le traitement de diverses maladies. Par exemple, ils peuvent inhiber les enzymes qui sont essentielles à la survie des parasites, ce qui en fait des agents antiparasitaires efficaces . La spécificité de ces composés envers certaines enzymes peut être exploitée pour développer des thérapies ciblées.
Chimie Organique: Synthèse de Composés Hétérocycliques
Le cycle pyrazole est un échafaudage polyvalent en synthèse organique. Il peut être utilisé pour créer un large éventail de composés hétérocycliques avec des applications potentielles dans différents domaines de la chimie et de la biologie. La réactivité du cycle pyrazole permet des transformations qui peuvent conduire à la synthèse de molécules complexes .
Neurosciences: Agents Neuroprotecteurs
La recherche sur les dérivés de pyrazole s'est avérée prometteuse dans le développement d'agents neuroprotecteurs. Ces composés peuvent potentiellement protéger les cellules nerveuses des dommages ou de la dégénérescence, ce qui est crucial dans le traitement des maladies neurodégénératives .
Propriétés
IUPAC Name |
2-(2-methylpyrazol-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3/c1-9-6(2-4-7)3-5-8-9/h3,5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXBEBZQSMLHTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1071814-43-1 | |
| Record name | 2-(1-methyl-1H-pyrazol-5-yl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{1-[(2,4-Dimethyl-1,3-thiazol-5-YL)carbonyl]-piperidin-4-YL}acetic acid](/img/structure/B1327086.png)
![4-(5-{[(4-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)benzoic acid](/img/structure/B1327089.png)


![Ethyl 5-{[(4-fluorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327098.png)
![tert-butyl 3-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1327099.png)
![Ethyl 5-{[(4-methylphenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327100.png)

![{1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}acetic acid](/img/structure/B1327102.png)
![tert-butyl 3-formyl-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1327103.png)

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B1327108.png)

